REACTION_CXSMILES
|
II.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.[C:29]([O:33][C:34](=[O:45])[NH:35][CH2:36][CH2:37][C:38]([NH:40][NH:41][C:42](=[O:44])[CH3:43])=O)([CH3:32])([CH3:31])[CH3:30]>C(Cl)Cl>[C:29]([O:33][C:34](=[O:45])[NH:35][CH2:36][CH2:37][C:38]1[O:44][C:42]([CH3:43])=[N:41][N:40]=1)([CH3:32])([CH3:31])[CH3:30]
|
Name
|
|
Quantity
|
0.261 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.287 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.126 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCC(=O)NNC(C)=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
FILTRATION
|
Details
|
then filtered through a Celite™
|
Type
|
FILTRATION
|
Details
|
filter material plug
|
Type
|
WASH
|
Details
|
washing with DCM
|
Type
|
CUSTOM
|
Details
|
The solvent is removed
|
Type
|
CUSTOM
|
Details
|
the residue is purified by chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with EtOAc
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |